molecular formula C9H6BrNO B1600653 4-Acetyl-2-bromobenzonitrile CAS No. 93273-63-3

4-Acetyl-2-bromobenzonitrile

Cat. No.: B1600653
CAS No.: 93273-63-3
M. Wt: 224.05 g/mol
InChI Key: RDSQFNDEGYBDJD-UHFFFAOYSA-N
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Description

4-Acetyl-2-bromobenzonitrile: is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the fourth position and a bromine atom at the second position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-bromobenzonitrile can be achieved through several methods. One common approach involves the bromination of 4-acetylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-bromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: 4-Acetyl-2-methoxybenzonitrile.

    Reduction: 4-Acetyl-2-bromoaniline.

    Oxidation: 4-Bromo-2-cyanobenzoic acid.

Scientific Research Applications

4-Acetyl-2-bromobenzonitrile is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the preparation of functional materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-acetyl-2-bromobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular binding in material science.

Comparison with Similar Compounds

    4-Acetylbenzonitrile: Lacks the bromine substituent, leading to different reactivity and applications.

    2-Bromobenzonitrile: Lacks the acetyl group, affecting its chemical behavior and uses.

    4-Bromo-2-cyanobenzoic acid: An oxidized form with distinct properties and applications.

Uniqueness: 4-Acetyl-2-bromobenzonitrile is unique due to the presence of both the acetyl and bromine substituents, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

4-acetyl-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSQFNDEGYBDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537752
Record name 4-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93273-63-3
Record name 4-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product obtained in step 1 (9.50 g, 44.38 mmol) in acetic acid (160 mL) was added sulfuric acid (95%, 7.4 mL) at 0° C. After stirring for 10 min a solution of NaNO2 (3.06 g, 44.38 mmol) in water (30 mL) was added slowly. Stirring was continued for 30 min. The reaction mixture was added drop wise to a solution of CuCN (3.975 g, 44.38 mmol) and KCN (8.667 g, 133.1 mmol) in water (60 mL). Stirring was continued for 30 min at 0° C. and 2 h at RT. Then the reaction mixture was poured into water (400 mL). Filtration of the resulting suspension gave the desired product as red solid (5.7 g, 57%), which was used in the following step without further purification.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
CuCN
Quantity
3.975 g
Type
reactant
Reaction Step Three
Name
Quantity
8.667 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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